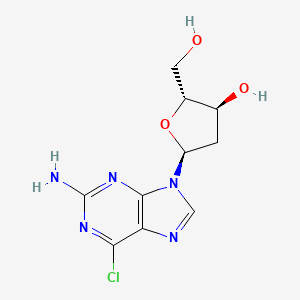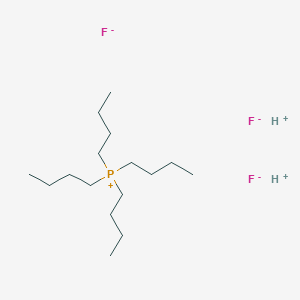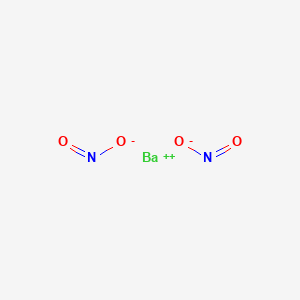
2-Deoxy-2-trifluoroacetamido-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-2-trifluoroacetamido-D-glucose (2-DTFAG) is a small molecule that has been used in a variety of biomedical research applications. It is an analog of glucose, meaning that it has a similar structure to glucose, but with a few modifications. 2-DTFAG has been used to study the metabolic pathways of glucose, as well as its effects on cell signaling and other cellular processes. Additionally, it has been used to study the effects of drugs on cells, and to study the effects of metabolic enzymes on glucose metabolism.
Aplicaciones Científicas De Investigación
Cancer Research
The application of 2-deoxy-2-trifluoroacetamido-D-glucose is especially useful in tumor imaging . The technique, in combination with computed tomography (CT) scanning, is used for evaluating glucose metabolism in cancer cells . This is because cancer cells often have higher rates of glucose metabolism compared to normal cells, making this compound a valuable tool in cancer research .
Cardiac Research
This compound is also used in cardiac research . By evaluating glucose metabolism in the heart, researchers can gain insights into heart function and disease .
Neurological Research
In the field of neurology, 2-deoxy-2-trifluoroacetamido-D-glucose is used to study brain function . It helps in understanding the glucose metabolism in the brain, which is crucial for understanding various neurological conditions .
Plant Imaging
Interestingly, this compound has also found applications in plant imaging . It has been used to monitor radiotracer translocation, analyze solute transport, root uptake, photoassimilate tracing, carbon allocation, and glycoside biosynthesis .
Chemotherapy
In the field of chemotherapy, 2-deoxy-d-glucose coated Fe3O4 nanoparticles have been synthesized for the targeted delivery of the Pt (iv) prodrug of cisplatin . This represents a novel approach in chemotherapy .
Nuclear Medicine
In nuclear medicine, the compound is used to map glucose consumption . This has profoundly modified the daily activity of most nuclear medicine services .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Deoxy-2-trifluoroacetamido-D-glucose involves the conversion of D-glucose to the desired product through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Trifluoroacetic anhydride", "Ammonium hydroxide", "Acetone", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Acetic anhydride", "Pyridine", "Chloroacetyl chloride", "Triethylamine" ], "Reaction": [ "D-glucose is reacted with trifluoroacetic anhydride in the presence of ammonium hydroxide to form 2,3,4,6-tetra-O-acetyl-1-trifluoroacetylamino-D-glucose.", "The above product is then treated with hydrochloric acid and acetone to remove the acetyl groups and form 2,3,4,6-tetra-O-trifluoroacetylamino-D-glucose.", "Sodium borohydride is added to the above product in methanol to reduce the trifluoroacetyl groups to form 2,3,4,6-tetra-O-acetyl-1-amino-D-glucose.", "Acetic anhydride and pyridine are then added to the above product to selectively acetylate the hydroxyl groups at positions 2, 3, and 4, forming 2,3,4-tri-O-acetyl-1-amino-D-glucose.", "Finally, chloroacetyl chloride and triethylamine are added to the above product to introduce the trifluoroacetyl group at the 2-position, forming 2-Deoxy-2-trifluoroacetamido-D-glucose." ] } | |
Número CAS |
36875-26-0 |
Nombre del producto |
2-Deoxy-2-trifluoroacetamido-D-glucose |
Fórmula molecular |
C₈H₁₂F₃NO₆ |
Peso molecular |
275.18 |
Sinónimos |
N-Trifluoroacetyl-D-Glucosamine |
Origen del producto |
United States |
Q & A
Q1: What is the main application of 2-deoxy-2-trifluoroacetamido-D-glucose highlighted in the research?
A1: The research focuses on utilizing 2-deoxy-2-trifluoroacetamido-D-glucose as a starting material in a one-pot synthesis to create a variety of di-O-cyclohexylidene derivatives. Specifically, the research demonstrates that reacting 2-deoxy-2-trifluoroacetamido-D-glucose with either 1,1-dimethoxycyclohexane or 1,1-dibenzyloxycyclohexane in the presence of p-toluenesulfonic acid leads to the formation of the corresponding 1,1-dimethyl or 1,1-dibenzyl acetals of 2-(acylamino)-3,4:5,6-di-O-cyclohexylidene-2-deoxy-aldehydo-D-glucose. [] These derivatives can be further modified, highlighting the potential of this synthetic route for creating a range of complex carbohydrates. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)

![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)
![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)


